Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate
Description
Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted at the 6-position with a thiophen-2-yl group and at the 3-position with a carbamoyl benzoate ester. Its synthesis likely involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing the thiophene moiety, analogous to methods described for similar compounds .
Properties
IUPAC Name |
methyl 4-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-27-19(26)13-6-4-12(5-7-13)18(25)20-11-17-22-21-16-9-8-14(23-24(16)17)15-3-2-10-28-15/h2-10H,11H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAOBIOCWJMTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate typically involves multiple steps, starting with the formation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The thiophene moiety is introduced through a subsequent substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions with stringent control over temperature, pressure, and reagent concentrations to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is used to study enzyme inhibition and protein interactions. Its ability to bind to specific molecular targets makes it valuable in understanding biological processes.
Medicine: This compound has potential applications in drug development, particularly as an inhibitor of certain enzymes or receptors. Its structural complexity allows for the design of novel therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound is used in the production of advanced materials and as a building block for more complex chemical entities. Its unique properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate exerts its effects involves binding to specific molecular targets. The thiophene and triazolopyridazine moieties interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazolopyridazine Core
The 6-position substituent on the triazolopyridazine core significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Donating vs.
- Pharmacological Profiles : Vebreltinib’s indazolyl and difluoro substituents contribute to its kinase inhibitory activity, suggesting that the target compound’s thiophene and benzoate groups could be optimized for similar targets .
Analytical Characterization:
- LCMS/NMR : Compound 24 was characterized via LCMS ([M+H]⁺ = 356.2) and NMR, while thiophene-containing analogs in relied on IR and HRMS for validation .
- Melting Points : Thiophene derivatives (e.g., 7b in ) exhibit melting points between 160–245°C, suggesting the target compound may share similar thermal stability .
Pharmacological and Physicochemical Properties
Biological Activity
Methyl 4-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)carbamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and potential applications in pharmacology.
Chemical Structure and Properties
The compound can be described by the following structural formula:
IUPAC Name: this compound
CAS Number: 2034367-95-6
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Triazole Ring: The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
- Carbamate Formation: The carbamate group is introduced via reaction with isocyanates or carbamoyl chlorides.
- Final Esterification: The benzoate ester is formed through a reaction with methyl benzoate.
Antimicrobial Activity
Research indicates that compounds containing the triazole ring exhibit antimicrobial properties . This compound has shown effectiveness against various bacterial strains in vitro. For example:
Anticancer Activity
The compound has been evaluated for its potential as an anticancer agent . In studies involving cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), it demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.26 | Induction of apoptosis via caspase activation |
| HCT116 | 0.63 | Inhibition of cell proliferation |
Enzyme Inhibition
The compound has been identified as a potential enzyme inhibitor , particularly targeting carbonic anhydrase and cholinesterase. This inhibition can lead to therapeutic applications in conditions such as glaucoma and Alzheimer's disease.
The biological activity of this compound can be attributed to its ability to bind to active sites on enzymes, thereby inhibiting their function. For instance:
- Carbonic Anhydrase Inhibition: The compound competes with bicarbonate ions for binding at the active site.
- Cholinesterase Inhibition: It binds to the serine residue in the active site of cholinesterase, preventing acetylcholine breakdown.
Case Studies
- Antimicrobial Efficacy Study: A study conducted on various derivatives including this compound revealed promising results against resistant bacterial strains.
- Cancer Cell Line Assessment: In vitro assays on MCF-7 and HCT116 cells indicated that this compound induces apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
